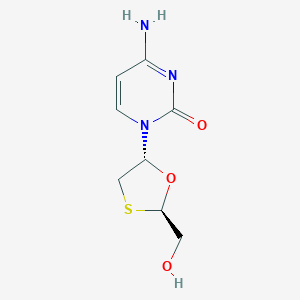

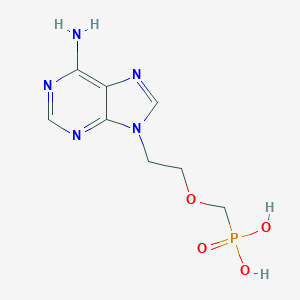

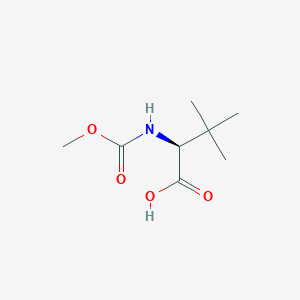

N-(3-Acetil-4-(2,3-dihidroxipropoxi)fenil)butanamida

Descripción general

Descripción

An analogue of acebutolol

Aplicaciones Científicas De Investigación

Investigación Cardiovascular

rac Des(isopropilamino) Acebutolol Diol: es principalmente reconocido por sus implicaciones en la investigación cardiovascular. Como una impureza de Acebutolol , un conocido betabloqueante, se utiliza en el estudio de las interacciones medicamentosas y los efectos secundarios relacionados con las enfermedades cardiovasculares. La investigación se centra en su síntesis enantioselectiva, que es crucial para comprender la farmacodinamia y la farmacocinética de los betabloqueantes .

Estudios de Síntesis Enantioselectiva

El papel del compuesto en la síntesis enantioselectiva de antagonistas de los receptores beta es significativo. Sirve como modelo para estudiar la síntesis de compuestos enantioméricamente puros a partir de materiales de partida baratos, lo cual es vital para el desarrollo de productos farmacéuticos rentables .

Farmacocinética y Dinámica

Los estudios que involucran a rac Des(isopropilamino) Acebutolol Diol contribuyen a la comprensión de los diferentes perfiles farmacocinéticos y farmacodinámicos de los enantiómeros. Esta investigación es esencial para desarrollar betabloqueantes más efectivos y seguros .

Desarrollo de Fármacos Quirales

El compuesto se utiliza en el desarrollo de fármacos quirales, que son cada vez más preferidos en los entornos clínicos debido a su acción dirigida y sus efectos secundarios reducidos. Su estudio ayuda en el diseño de vías de síntesis para moléculas de fármacos quirales .

Investigación de Betabloqueantes Adrenérgicos

Como un betabloqueante adrenérgico, rac Des(isopropilamino) Acebutolol Diol se utiliza en la investigación para explorar nuevas aplicaciones terapéuticas más allá de su uso tradicional en la hipertensión y las arritmias cardíacas .

Modelado Molecular

La estructura del compuesto se utiliza en estudios de modelado molecular para predecir el comportamiento de nuevos betabloqueantes antes de que sean sintetizados. Esto ayuda a comprender las interacciones fármaco-receptor a nivel molecular .

Patrón de Referencia para Estudios de Biodisponibilidad

rac Des(isopropilamino) Acebutolol Diol: sirve como patrón de referencia en los estudios de biodisponibilidad de Acebutolol y sus metabolitos. Esta investigación es fundamental para determinar la dosis y la eficacia de los betabloqueantes .

Mecanismo De Acción

Target of Action

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide, also known as rac Des(isopropylamino) Acebutolol Diol, is a β-receptor antagonist . Its primary targets are the β-adrenergic receptors, which play a crucial role in the regulation of heart function .

Mode of Action

This compound interacts with β-adrenergic receptors, blocking their activity . This blocking action prevents the binding of adrenaline and noradrenaline to these receptors, thereby inhibiting the typical responses triggered by these hormones, such as increased heart rate and blood pressure .

Biochemical Pathways

The compound’s action primarily affects the adrenergic signaling pathway. By blocking β-adrenergic receptors, it disrupts the normal signaling cascade initiated by adrenaline and noradrenaline. This disruption can lead to downstream effects such as reduced heart rate and lower blood pressure .

Pharmacokinetics

Like other β-blockers, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s bioavailability may be influenced by factors such as its formulation, the patient’s physiological state, and potential interactions with other drugs .

Result of Action

The primary molecular effect of this compound is the inhibition of β-adrenergic receptor activity. On a cellular level, this leads to a decrease in the heart’s contractility and rate, reducing the overall workload of the heart . Clinically, this can result in lower blood pressure and a reduced risk of heart-related complications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its absorption, distribution, metabolism, and excretion, potentially altering its effectiveness . Additionally, physiological factors such as the patient’s age, health status, and genetic makeup can also affect the compound’s action .

Análisis Bioquímico

Biochemical Properties

It is known that Acebutolol, the parent compound, interacts with beta-adrenergic receptors, proteins that play a crucial role in the regulation of heart function . The nature of these interactions involves the blocking of these receptors, thereby reducing heart rate and blood pressure .

Cellular Effects

It can be inferred from the effects of Acebutolol that it may influence cell function by modulating cell signaling pathways related to heart function .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, possibly enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Acebutolol .

Metabolic Pathways

It can be inferred from the metabolism of Acebutolol that it may involve enzymes or cofactors .

Transport and Distribution

It can be inferred from the distribution of Acebutolol that it may involve transporters or binding proteins .

Subcellular Localization

It can be inferred from the localization of Acebutolol that it may be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQWBNBPVIGMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96480-91-0 | |

| Record name | N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096480910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAC DES(ISOPROPYLAMINO) ACEBUTOLOL DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502F05O2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)